3-Chloropyrido[3,4-b]pyrazin-5(6H)-one

Kinase inhibition Structure–activity relationship Lead optimization

Avoid SAR inconsistency with generic building blocks. This 3-chloro-substituted pyrido[3,4-b]pyrazin-5(6H)-one offers a validated entry point for kinase inhibitor libraries. - Selective CDK5/p25 inhibition at ~10 µM with >10-fold selectivity over other kinases. - GSK-3β binding affinity (Kd=939 nM) for Alzheimer's/diabetes research. - Suzuki-Miyaura-ready (65-78% yield) with 38 µM aqueous solubility for artifact-free assays.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
Cat. No. B12839092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrido[3,4-b]pyrazin-5(6H)-one
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=NC(=CN=C21)Cl
InChIInChI=1S/C7H4ClN3O/c8-5-3-10-4-1-2-9-7(12)6(4)11-5/h1-3H,(H,9,12)
InChIKeyLDPAVTPEMNZAIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one – Identity & Procurement


3-Chloropyrido[3,4-b]pyrazin-5(6H)-one (CAS 2089378-59-4, molecular formula C7H4ClN3O, molecular weight 181.58 g/mol) is a chlorinated bicyclic heterocycle comprising a pyridine ring fused to a pyrazinone core . The compound belongs to the broader pyrido[3,4-b]pyrazin-5(6H)-one class, a scaffold exploited in medicinal chemistry for kinase inhibition and G‑protein coupled receptor modulation [1][2]. The presence of a chlorine at position 3 and a lactam carbonyl at position 5 distinguishes it from other regioisomers and substitution patterns within the series [3].

Research scaffold for kinase inhibition and GPCR modulation
3-Chloro substitution differentiates from other halogen regioisomers
Supports halogen-dependent SAR profiling in lead optimization

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one – Substitution Risks


Pyrido[3,4-b]pyrazin-5(6H)-one derivatives display strong substitution‑dependent activity profiles. Even subtle alterations at position 3—such as replacing chlorine with bromine, fluorine, or hydrogen—can shift kinase selectivity, metabolic stability, and chemical reactivity [1][2]. Procurement decisions that treat this compound as a generic building block without accounting for the specific halogen identity risk synthesis failure, misleading structure‑activity relationship (SAR) data, or batch‑to‑batch variability that undermines downstream assay reproducibility [3].

  • Halogen Identity Shift

    Replacing chlorine with Br, F, or H may alter kinase selectivity and metabolic stability, leading to inconsistent SAR data.

  • Generic Building Block Risk

    Using without verifying 3-Cl identity may cause synthesis failure or batch variability, compromising assay reproducibility.

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one – Differentiation Evidence


Kinase Selectivity: 3-Cl vs. 3-Br/3-F

In a panel of seven cancer‑related protein kinases, the 3‑chloro substituted pyrido[3,4-b]pyrazin-5(6H)-one scaffold exhibited a distinct selectivity fingerprint compared to its 3‑bromo and 3‑fluoro analogs. The 3‑chloro derivative showed >10‑fold selectivity for CDK5/p25 (IC50 ≈ 10 µM) over other kinases, whereas the 3‑bromo analog displayed broader inhibitory activity across the panel (IC50 range 2–8 µM) [1][2].

Kinase Selectivity: 3-Cl vs Br/F
Class-level
3-Cl: >10× CDK5 selective
3-Br: broad 2–8 µM
3-F: largely inactive
Supports CDK5 pathway selectivity context
Recombinant kinase panel; CDK5/p25 IC50 ~10 µM
Kinase inhibition Structure–activity relationship Lead optimization

GSK‑3β Binding: Chlorine Effect

In a TR‑FRET binding assay, a 3‑chloropyrido[3,4-b]pyrazin-5(6H)-one derivative demonstrated moderate binding to human GSK‑3β (Kd = 939 nM), whereas the unsubstituted (3‑H) parent compound showed negligible binding (Kd > 10,000 nM) [1]. This indicates that the chlorine atom contributes significantly to target engagement.

GSK-3β Binding Affinity
Reported
Kd 939 nM
Indicates chlorine contribution to target engagement; supports affinity maturation context
TR-FRET assay; >10× vs 3-H (Kd >10,000 nM)
GSK‑3β inhibition Binding affinity TR‑FRET assay

Aqueous Solubility: Chloro vs. Bromo/Fluoro

The 3‑chloropyrido[3,4-b]pyrazin-5(6H)-one scaffold exhibits aqueous solubility at pH 7.4 of approximately 38 µM, compared to <5 µM for the 3‑bromo analog and >100 µM for the 3‑fluoro analog [1]. This intermediate solubility reduces the risk of precipitation in cell‑based assays while avoiding the excessive hydrophilicity that can limit membrane permeability.

Aqueous Solubility (pH 7.4)
Class-level
~38 µM
Supports assay compatibility; intermediate between 3-F and 3-Br analogs
Phosphate buffer; UV/Vis detection
Physicochemical properties Aqueous solubility Assay compatibility

Cross‑Coupling Reactivity of 3‑Chloro Analog

In palladium‑catalyzed Suzuki–Miyaura coupling reactions, the 3‑chloro substituent on the pyrido[3,4-b]pyrazin-5(6H)-one core provides a reactivity midpoint: it undergoes oxidative addition more readily than the 3‑fluoro analog (which is essentially inert under standard conditions) but with greater selectivity than the 3‑bromo or 3‑iodo analogs, which often produce homocoupling by‑products [1][2]. Reported coupling yields for the 3‑Cl substrate are 65–78% with aryl boronic acids, versus 85–92% for 3‑Br and 0–5% for 3‑F under identical conditions.

Suzuki Coupling Reactivity
Reported
3-Cl: 65–78% (low homocoupling)
3-Br: 85–92%
3-F: 0–5% (inert)
Balanced reactivity supports library synthesis with manageable purification
Pd(PPh3)4, aryl boronic acid, dioxane/water
Synthetic chemistry Cross‑coupling Building block utility

3-Chloropyrido[3,4-b]pyrazin-5(6H)-one – Applications


CDK5/p25 Chemical Probe Development

The selective inhibition of CDK5/p25 at ~10 µM, combined with >10‑fold selectivity over other kinases in the panel, supports the use of 3‑chloropyrido[3,4-b]pyrazin-5(6H)-one as a starting scaffold for developing chemical probes targeting CDK5‑dependent neurodegenerative pathways [1].

GSK‑3β Inhibitor Lead Optimization

The measurable GSK‑3β binding affinity (Kd = 939 nM) of the 3‑chloro scaffold provides a validated entry point for structure‑based optimization. Teams working on GSK‑3β‑mediated diseases (e.g., Alzheimer’s, diabetes) can use this compound to establish baseline SAR before exploring more elaborate substituents [2].

Kinase Library via Cross‑Coupling

The balanced reactivity of the 3‑chloro leaving group under Suzuki–Miyaura conditions (65–78% yield with minimal homocoupling) makes this building block suitable for parallel synthesis of kinase‑focused compound libraries. The intermediate solubility (38 µM at pH 7.4) also facilitates direct use in biochemical assays without DMSO‑induced artifacts [3].

Halogen-Dependent SAR Profiling

Systematic replacement of the 3‑chloro with hydrogen, fluorine, bromine, or iodine can be used to map halogen‑bonding interactions in kinase active sites. The substantial difference in selectivity profiles observed between 3‑Cl, 3‑Br, and 3‑F analogs makes this compound a critical reference point for SAR studies [4].

Application
Selection Property
Validation Focus
CDK5 Pathway Probe Development
CDK5 selectivity profile
Selectivity against kinase panel
GSK-3β Inhibitor SAR Studies
GSK-3β binding affinity context
Target engagement confirmation
Kinase-Focused Library Synthesis
Cross-coupling reactivity balance
Yield and purity in parallel synthesis
Halogen SAR Mapping
Halogen-dependent selectivity
Selectivity shift across halogens
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